
detection of 2-Ethenylfuran in roasted coffee

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: 2-Ethenylfuran

CAS No.: 1487-18-9

Cat. No.: S578876

Get Quote

Introduction to 2-Ethenylfuran in Coffee

2-Ethenylfuran (CAS 1487-18-9), also known as 2-vinylfuran, is a volatile organic compound found in

roasted coffee. It is characterized as having a phenolic, coffee-ground-like flavor and odor [1]. As a furan

derivative, its formation is associated with the thermal processing of coffee beans, primarily through

pathways such as the Maillard reaction, caramelization, and Strecker degradation during roasting [2] [3].

The analysis of this and other volatile compounds is crucial for understanding coffee's flavor profile, aroma,

and the impact of processing conditions. The following sections provide a consolidated view of its

occurrence and a detailed methodology for its detection.

Quantitative Data on Furanic Compounds in Coffee

The following tables summarize key quantitative findings for 2-Ethenylfuran and related compounds from

the research. Please note that the available data on 2-Ethenylfuran concentrations is limited, and the values

for other furans are provided for context and to illustrate analytical capabilities.

Table 1: Occurrence of 2-Ethenylfuran

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 7 Tech Support

https://www.smolecule.com/products/s578876?utm_src=pdf-body
https://www.smolecule.com/products/s578876?utm_src=pdf-interest
https://www.smolecule.com/products/s578876?utm_src=pdf-body
https://www.smolecule.com/products/s578876?utm_src=pdf-body
https://www.thegoodscentscompany.com/data/rw1435461.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8230519/
https://www.mdpi.com/2304-8158/10/6/1347
https://www.smolecule.com/products/s578876?utm_src=pdf-body
https://www.smolecule.com/products/s578876?utm_src=pdf-body
https://www.smolecule.com/products/s578876?utm_src=pdf-body
https://www.smolecule.com/products/s578876?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Aspect Details

Occurrence Found in roasted coffee [1].

Reported Flavor/Odor Phenolic, coffee grounds [1].

Specific Concentration in Coffee Not quantified in the available studies.

Table 2: Concentrations of Other Furan Derivatives in Coffee (for context) This data, from a study on

the Chinese market, shows measured levels of other furanic compounds. The method used was Headspace-

Gas Chromatography-Mass Spectrometry (HS-GC-MS) [4].

Furan Derivative Median Concentration in Roasted & Ground Coffee (μg/kg)

Furan 3,106

2-Methylfuran 25,800

3-Methylfuran 1,538

2,5-Dimethylfuran 1,821

2-Ethylfuran 1,298

2-Pentylfuran 234

Detailed Experimental Protocol for Volatile Analysis

The protocol below is adapted from a comprehensive study that analyzed a wide range of volatile

compounds, including pyrazines, furans, and phenols, in coffee using Solid-Phase Microextraction Gas

Chromatography-Mass Spectrometry (SPME-GC-MS) [2] [3]. This method is well-suited for the

detection of 2-Ethenylfuran.

1. Sample Preparation
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Roasting & Grinding: Roast green Coffea arabica beans under controlled conditions (e.g., 235–245

°C for 13–17 minutes). Grind the roasted beans and sieve to achieve a uniform particle size (e.g.,
355–710 μm) [2].

Brewing: Prepare coffee brews using a method of choice (e.g., espresso or cold brew). The study
used 12.5 g of ground coffee per 100 mL of water [2].

Water Type: The type of water (filtered, tap, or bottled) can influence the extraction of certain volatiles
and should be controlled or reported [2] [3].

2. Analysis of Volatile Compounds by SPME-GC-MS

Sample Vial Preparation: Transfer 10 mL of the brewed coffee into a GC vial. Add an internal
standard (e.g., 10 μL of quinoxaline solution) and a magnetic stirring bar [2] [3].

SPME Extraction:
Condition the SPME fiber (e.g., 50 μm DVB/CAR/PDMS).

Inject the fiber into the vial and expose it to the sample headspace.
Incubate at 70 °C for 40 minutes with constant stirring to adsorb volatile compounds onto the

fiber [2].
GC-MS Analysis:

Injector: Operate in splitless mode (splitless time: 1 min).
Column: DB-WAX (60 m × 250 μm × 0.25 μm) or equivalent polar column.

Carrier Gas: Helium, constant flow of 1.0 mL/min.
Oven Temperature Program:

Hold at 44 °C for 5 min.
Ramp to 170 °C at 3 °C/min, hold for 10 min.

Ramp to 240 °C at 8 °C/min, hold for 5 min [2].
Mass Spectrometer: Operate in electron ionization (EI) mode. Identify compounds by

comparing mass spectra with a reference database (e.g., Wiley mass spectrum database) and
by calculating Retention Indices (RI) using an alkane standard [2].

3. Data Processing

Quantify results using the peak area ratio (peak area of compound / peak area of internal standard)
[2].

Perform statistical analysis (e.g., ANOVA, Principal Component Analysis) to identify significant
differences between samples [2] [3].

Experimental Workflow and Compound Formation
Pathway
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The following diagrams, created using DOT language, illustrate the complete analytical workflow and the

origin of 2-Ethenylfuran in coffee.
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SPME-GC-MS Analysis Workflow
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Diagram 1: SPME-GC-MS Analysis Workflow. This chart outlines the key steps from sample preparation to

data analysis for detecting volatile compounds in coffee.
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Diagram 2: 2-Ethenylfuran Formation Pathway. This diagram shows the logical progression from basic

precursors in the green coffee bean to the formation of 2-Ethenylfuran during roasting.

Key Considerations for Researchers

Roasting Degree: Increasing roasting temperature and time significantly alters the volatile profile.

Studies show that levels of compounds like guaiacol and 4-ethylguaiacol increase with darker
roasting, while furfural decreases [2] [3]. The level of 2-Ethenylfuran is also expected to be

influenced by roast degree.
Brewing Method: The extraction method (e.g., hot espresso vs. cold brew) significantly impacts the

volatile composition of the final beverage. For instance, 2-methylpyrazine, 1-methylpyrrole, and 2-
acetylfuran were reported as the most abundant components in cold brew coffee [2].

Analytical Method Selection: While SPME-GC-MS is excellent for profiling a wide range of volatiles,
studies focusing specifically on furan and its alkyl derivatives often use Headspace (HS)-GC-MS
without an SPME step, as SPME may not be ideal for foods with very high furan concentrations like
coffee [5] [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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